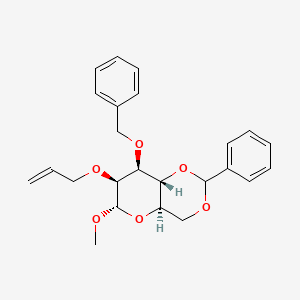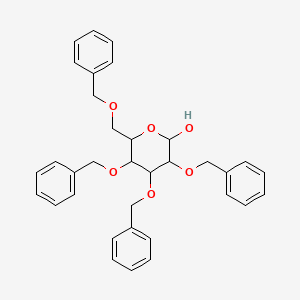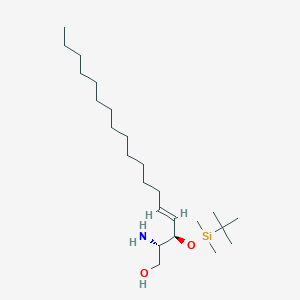
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cell membrane structure and signaling. The tert-butyldimethylsilyloxy group is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine typically involves the protection of the hydroxyl group of sphingosine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature .
Industrial Production Methods
The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group is stable under oxidative conditions.
Reduction: The compound is resistant to reduction due to the stability of the silyl ether bond.
Substitution: The silyl ether group can be substituted under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using acetic acid and water.
Major Products Formed
Oxidation: Typically, no significant products due to the stability of the silyl ether.
Reduction: No significant products due to the stability of the silyl ether.
Substitution: Regeneration of the hydroxyl group.
Scientific Research Applications
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways involving sphingolipids.
Medicine: Investigated for potential therapeutic applications in diseases related to sphingolipid metabolism.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine involves its role as a protecting group. The tert-butyldimethylsilyloxy group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl ether bond can be cleaved under specific conditions to regenerate the hydroxyl group, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 3-O-(tert-Butyldimethylsilyloxy)-sphinganine
- 3-O-(tert-Butyldimethylsilyloxy)-phytosphingosine
- 3-O-(tert-Butyldimethylsilyloxy)-dihydrosphingosine
Uniqueness
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is unique due to its specific configuration and the presence of the tert-butyldimethylsilyloxy group, which provides enhanced stability and ease of removal compared to other protecting groups .
Properties
IUPAC Name |
(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFASSHVVQGEKIT-DWVLVAQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
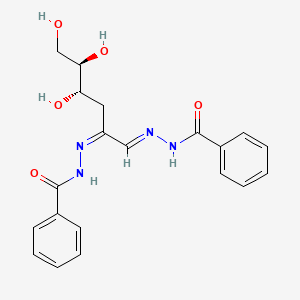
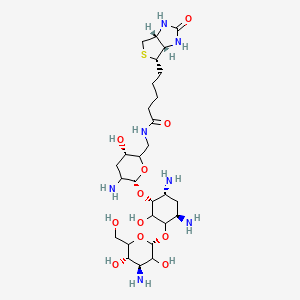

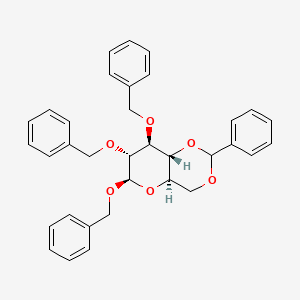
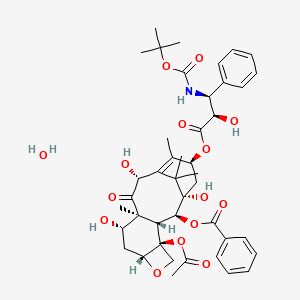
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)

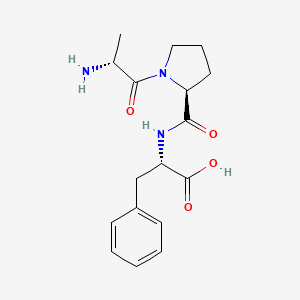

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
